

Application Notes & Protocols: VPC01091.4 in Lung Ischemia-Reperfusion Injury Models

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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

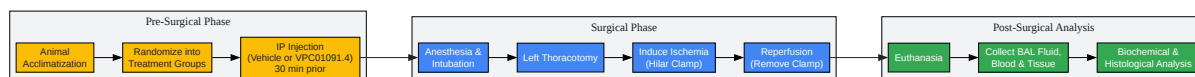
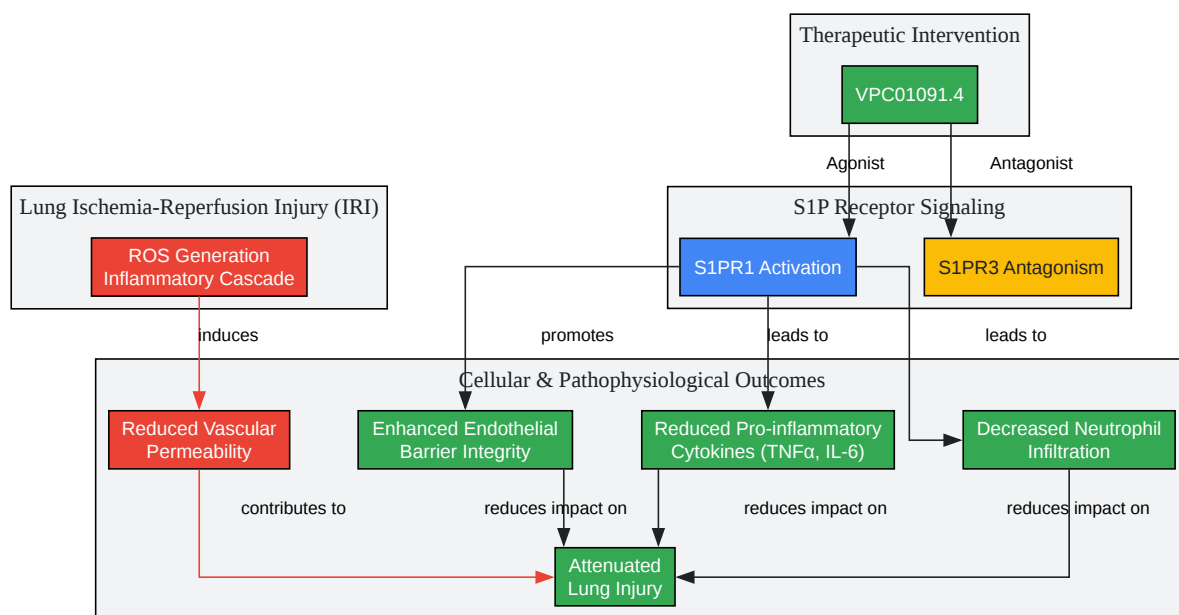
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Audience: Researchers, scientists, and drug development professionals.

Introduction Lung ischemia-reperfusion injury (IRI) is a significant contributor to primary graft dysfunction and poor outcomes following lung transplantation.^{[1][2]} It is a complex inflammatory cascade characterized by endothelial and epithelial injury, the release of pro-inflammatory cytokines, and the infiltration of immune cells, leading to increased vascular permeability and compromised lung function.^[2] The bioactive lipid mediator, sphingosine-1-phosphate (S1P), plays a critical role in regulating immune function and maintaining endothelial barrier integrity through its interaction with a family of five G protein-coupled receptors (S1PR1-5).^{[1][3]} **VPC01091.4** is a novel sphingosine analog that acts as a selective agonist for S1PR1 and an antagonist for S1PR3.^{[1][4]} This document provides detailed application notes and protocols for utilizing **VPC01091.4** in murine models of lung IRI to investigate its therapeutic potential.

Mechanism of Action **VPC01091.4** exerts its protective effects against lung IRI primarily through the activation of the S1P receptor 1 (S1PR1).^{[1][5]} Agonism of S1PR1 on endothelial cells is crucial for enhancing endothelial barrier function, thereby reducing the vascular leak that is a hallmark of lung IRI.^{[2][6]} By activating S1PR1, **VPC01091.4** mitigates the inflammatory response by decreasing the expression of pro-inflammatory cytokines and reducing the infiltration of neutrophils into the lung parenchyma.^{[1][4][6]} Studies comparing **VPC01091.4** with the non-selective S1P receptor agonist FTY720 have shown comparable protection, indicating that S1PR1 activation is the key protective mechanism, independent of

S1PR3 activity.[2][5] The protective effects of **VPC01091.4** can be reversed by the co-administration of an S1PR1 antagonist.[1][6]



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